2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL
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Overview
Description
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a sulfanyl group, a hydroxyethyl group, and a methylpyrimidin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under acidic conditions to form an amidoxime, which is then cyclized with a chlorophenyl derivative.
Attachment of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Construction of the pyrimidin-4-ol ring: The final step involves the condensation of the oxadiazole-sulfanyl intermediate with a suitable pyrimidine precursor, followed by hydroxylation and methylation reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the hydroxyethyl group could play key roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole and chlorophenyl groups but lacks the sulfanyl and pyrimidin-4-ol moieties.
2-Hydroxyethyl-6-methylpyrimidin-4-ol: Contains the pyrimidin-4-ol structure but lacks the oxadiazole and chlorophenyl groups.
Uniqueness
The uniqueness of 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9-12(5-6-22)15(23)20-16(18-9)25-8-13-19-14(21-24-13)10-3-2-4-11(17)7-10/h2-4,7,22H,5-6,8H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDMRYRBAUYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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